(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-METHYLPIPERIDINO)METHANONE
Overview
Description
(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-METHYLPIPERIDINO)METHANONE typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine. This reaction results in the formation of a yellow-colored solution of salt, which upon neutralization with aqueous 10% HCl, precipitates the solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives, oxides, and reduced forms of the original compound. These products often exhibit different biological activities and can be further modified for specific applications .
Scientific Research Applications
(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-METHYLPIPERIDINO)METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt bacterial cell wall synthesis, leading to its antibacterial effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-DIMETHYLISOXAZOLO[3,4-B]PYRIDIN-3(1H)-ONE: This compound shares a similar core structure but differs in its functional groups and biological activity.
PYRAZOLO[3,4-D]PYRIMIDINE: Another compound with a similar heterocyclic structure, known for its use as a CDK2 inhibitor in cancer treatment.
Uniqueness
(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-METHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern and the presence of the piperidino group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-8-12(13-11(3)17-20-14(13)16-9)15(19)18-7-5-4-6-10(18)2/h8,10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLSCDUWPNAYGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C3C(=NOC3=NC(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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